![molecular formula C21H23N3O3 B5622511 4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5622511.png)
4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidinones, a class of compounds to which our molecule of interest belongs, can be achieved through the cobalt carbonyl catalyzed carbonylation of azetidines, as demonstrated by Roberto and Alper (1989). This method allows for high yields and regioselectivity, particularly for 2-substituted azetidines, which undergo carbonyl insertion in the ring carbon-nitrogen bond. This process is notable for its good functional group tolerance, indicating a versatile approach to synthesizing complex pyrrolidinones (Roberto & Alper, 1989).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques. For instance, Nelson et al. (1988) conducted physical and structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, providing insights into the hydrogen bonding and molecular geometry that could be relevant to understanding the structure of our molecule of interest (Nelson et al., 1988).
Chemical Reactions and Properties
The chemical reactions and properties of compounds similar to 4-{[3-(3-Methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone have been explored in various studies. Shi et al. (2000) reported an unexpected carbon dioxide insertion in reactions involving azetidines, highlighting the complex reactivity of these molecules and suggesting potential pathways for functionalization and modification of our compound of interest (Shi et al., 2000).
properties
IUPAC Name |
4-[3-(3-methylphenoxy)azetidine-1-carbonyl]-1-(pyridin-3-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-4-2-6-18(8-15)27-19-13-24(14-19)21(26)17-9-20(25)23(12-17)11-16-5-3-7-22-10-16/h2-8,10,17,19H,9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQKHXSRBWBNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)C3CC(=O)N(C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(3-Methylphenoxy)-1-azetidinyl]carbonyl}-1-(3-pyridinylmethyl)-2-pyrrolidinone |
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